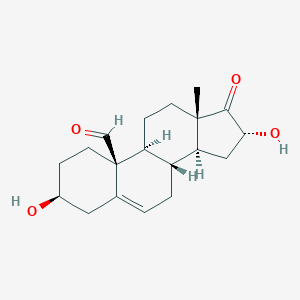
3,16-Dihydroxyandrost-5-ene-17,19-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,16-Dihydroxyandrost-5-ene-17,19-dione, also known as 16-DHEA, is a steroid hormone that is naturally produced in the body. It is a precursor to both testosterone and estrogen, and has been the subject of scientific research due to its potential health benefits.
Mecanismo De Acción
The mechanism of action of 3,16-Dihydroxyandrost-5-ene-17,19-dione is not fully understood, but it is believed to work by modulating the activity of various enzymes and receptors in the body. It has been found to interact with the androgen receptor, the estrogen receptor, and the glucocorticoid receptor, among others.
Efectos Bioquímicos Y Fisiológicos
3,16-Dihydroxyandrost-5-ene-17,19-dione has been found to have a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. It has also been found to have anti-inflammatory effects, which may help to reduce the risk of chronic diseases such as heart disease and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,16-Dihydroxyandrost-5-ene-17,19-dione in lab experiments is that it is a naturally occurring hormone in the body, which makes it easier to study its effects. However, there are also limitations to using 3,16-Dihydroxyandrost-5-ene-17,19-dione in lab experiments. For example, it can be difficult to control the dosage and timing of administration, which can affect the results of the study.
Direcciones Futuras
There are many future directions for research on 3,16-Dihydroxyandrost-5-ene-17,19-dione. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in preventing and treating chronic diseases such as heart disease and cancer. Further research is also needed to better understand the mechanism of action of 3,16-Dihydroxyandrost-5-ene-17,19-dione and its effects on the body.
In conclusion, 3,16-Dihydroxyandrost-5-ene-17,19-dione is a steroid hormone that has been the subject of scientific research due to its potential health benefits. It has been found to have anti-inflammatory, anti-cancer, and anti-aging properties, and has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to better understand the mechanism of action of 3,16-Dihydroxyandrost-5-ene-17,19-dione and its effects on the body.
Métodos De Síntesis
3,16-Dihydroxyandrost-5-ene-17,19-dione can be synthesized from dehydroepiandrosterone (DHEA), which is a steroid hormone produced by the adrenal gland. The synthesis process involves the oxidation of the 3-hydroxyl group and the reduction of the 17-ketone group of DHEA. The resulting product is 3,16-Dihydroxyandrost-5-ene-17,19-dione, which can then be purified and used for scientific research.
Aplicaciones Científicas De Investigación
3,16-Dihydroxyandrost-5-ene-17,19-dione has been the subject of scientific research due to its potential health benefits. It has been found to have anti-inflammatory, anti-cancer, and anti-aging properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
131061-48-8 |
|---|---|
Nombre del producto |
3,16-Dihydroxyandrost-5-ene-17,19-dione |
Fórmula molecular |
C13H16O2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(3S,8R,9S,10S,13S,14S,16R)-3,16-dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C19H26O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h2,10,12-16,21-22H,3-9H2,1H3/t12-,13+,14-,15-,16+,18-,19+/m0/s1 |
Clave InChI |
FKCHHWORRFEEJO-PMIQAHKFSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C=O |
SMILES |
CC12CCC3C(C1CC(C2=O)O)CC=C4C3(CCC(C4)O)C=O |
SMILES canónico |
CC12CCC3C(C1CC(C2=O)O)CC=C4C3(CCC(C4)O)C=O |
Sinónimos |
3,16-dihydroxyandrost-5-ene-17,19-dione DHED |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



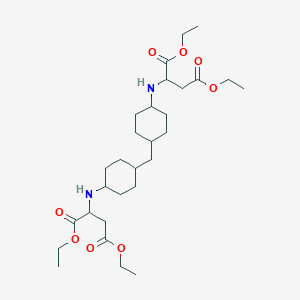
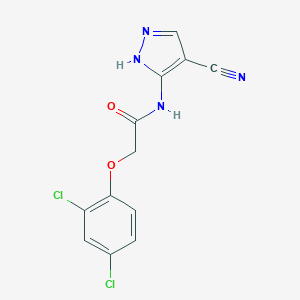
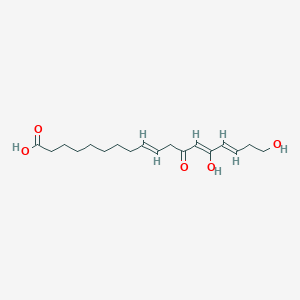
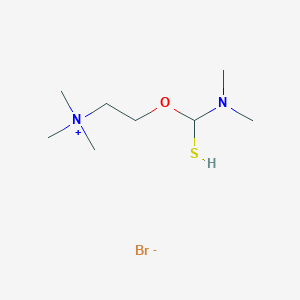
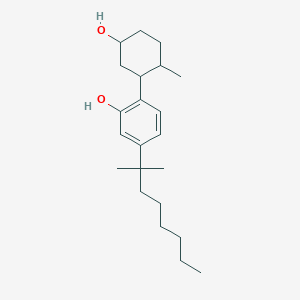
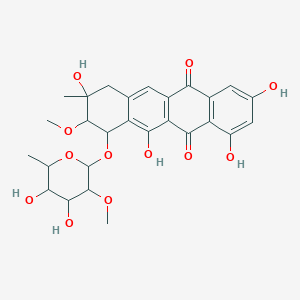


![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)
![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)